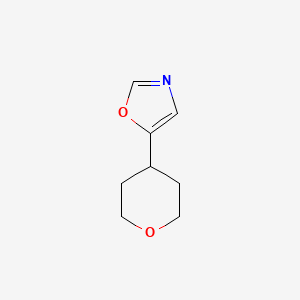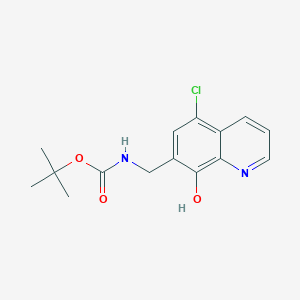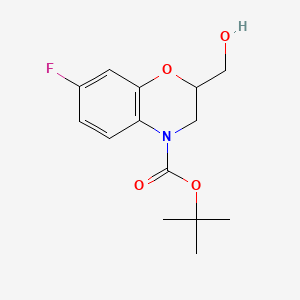![molecular formula C14H11NO3 B13555411 (2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoicacid](/img/structure/B13555411.png)
(2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoic acid is an organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a cyano group and an oxypropanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene, which is functionalized to introduce the cyano group at the 4-position.
Formation of the Oxypropanoic Acid Moiety: The naphthalene derivative is then reacted with a suitable reagent to introduce the oxypropanoic acid group. This step often involves the use of protecting groups and specific reaction conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoic acid may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups present in the molecule.
Substitution: The naphthalene ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoic acid exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the context of its use, such as in drug development or biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-[(4-cyanophenyl)oxy]propanoic acid
- (2S)-2-[(4-cyanobiphenyl-4-yl)oxy]propanoic acid
- (2S)-2-[(4-cyanonaphthalen-2-yl)oxy]propanoic acid
Uniqueness
(2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoic acid is unique due to its specific substitution pattern on the naphthalene ring and the presence of the oxypropanoic acid moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C14H11NO3 |
|---|---|
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
(2S)-2-(4-cyanonaphthalen-1-yl)oxypropanoic acid |
InChI |
InChI=1S/C14H11NO3/c1-9(14(16)17)18-13-7-6-10(8-15)11-4-2-3-5-12(11)13/h2-7,9H,1H3,(H,16,17)/t9-/m0/s1 |
InChI-Schlüssel |
HHQYCHCBXQZCCS-VIFPVBQESA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)OC1=CC=C(C2=CC=CC=C21)C#N |
Kanonische SMILES |
CC(C(=O)O)OC1=CC=C(C2=CC=CC=C21)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B13555351.png)




![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-aminedihydrochloride](/img/structure/B13555379.png)

![2-[4-(Cyclopent-3-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13555389.png)



